molecular formula C13H12FN3O3S B1449642 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate CAS No. 1221449-52-0

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate

Cat. No. B1449642
M. Wt: 309.32 g/mol
InChI Key: OVGLZVJGOQMWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate (2FP-IMPS) is a chemical compound that is used in a variety of scientific research applications. It is a member of the imidazopyridine family and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[4,5-c]pyridine derivatives, including compounds related to 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate, focuses on reactions under mild conditions, leading to various imidazo[4,5-c]pyridines and their derivatives. These syntheses explore the chemical reactivity of substituted imidazoles, aiming to create compounds with potential biological activities and for further functionalization in drug discovery (Zaki & Proença, 2007). Additionally, the molecular structure of related compounds reveals insights into their potential interactions and stability, contributing to the understanding of their photophysical behavior and applications in creating fluorescent probes for biological research (Hjouji et al., 2016).

Photophysical Properties

Studies on the photophysical properties of imidazo[4,5-c]pyridine derivatives have shown that these compounds exhibit significant fluorescence, making them interesting for applications as fluorescent markers or probes in biological systems. For instance, the fluorescent property of imidazo[1,2-a]pyridine and pyrimidine derivatives has been investigated, with findings suggesting that the hydroxymethyl group can act as an enhancer of fluorescence intensity, thereby providing a basis for designing new fluorescent materials for chemical biology and materials science (Velázquez-Olvera et al., 2012).

Antiviral Activity

The introduction of a fluorine atom into the structure of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine derivatives has led to the discovery of compounds with selective activity against the hepatitis C virus (HCV), highlighting the potential of these compounds as novel antiviral agents. This antiviral activity emphasizes the significance of structural modifications in enhancing the biological efficacy of chemical compounds (Puerstinger et al., 2007).

Application in Polymer Electrolyte Fuel Cells

Imidazo[4,5-c]pyridine derivatives have also been investigated for their potential application in high-temperature polymer electrolyte fuel cells. The study of polysulfone-based membranes with pyridine and imidazole side chains, crosslinked and doped with phosphoric acid, demonstrates the adaptability of imidazo[4,5-c]pyridine chemistry for enhancing the stability and proton conductivity of materials for energy conversion technologies (Hink et al., 2015).

properties

IUPAC Name

2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3.CH4O3S/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12;1-5(2,3)4/h1-7H,(H,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLZVJGOQMWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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